molecular formula C8H6Br2F2O B13451298 2-Bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene

2-Bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene

Cat. No.: B13451298
M. Wt: 315.94 g/mol
InChI Key: TZNXFWNRTPRNHM-UHFFFAOYSA-N
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Description

2-Bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6Br2F2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, bromomethyl, and difluoromethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene typically involves the bromination of 1-(bromomethyl)-3-(difluoromethoxy)benzene. This can be achieved through the following steps:

    Starting Material: 1-(Bromomethyl)-3-(difluoromethoxy)benzene.

    Bromination: The starting material is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOCH3), or ammonia (NH3) are used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Major Products Formed

    Nucleophilic Substitution: Products include 2-hydroxy-1-(hydroxymethyl)-3-(difluoromethoxy)benzene and its derivatives.

    Oxidation: Products include 2-bromo-3-(difluoromethoxy)benzoic acid.

    Reduction: Products include 2-bromo-1-methyl-3-(difluoromethoxy)benzene.

Scientific Research Applications

2-Bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the difluoromethoxy group influence the electron density on the benzene ring, making it susceptible to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-(bromomethyl)-4-(difluoromethoxy)benzene: Similar structure but with different substitution pattern.

    2-Bromo-1-(bromomethyl)-3-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    2-Bromo-1-(chloromethyl)-3-(difluoromethoxy)benzene: Contains a chloromethyl group instead of a bromomethyl group.

Uniqueness

2-Bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene is unique due to the presence of both bromine and difluoromethoxy groups, which impart distinct electronic and steric properties. These features make it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H6Br2F2O

Molecular Weight

315.94 g/mol

IUPAC Name

2-bromo-1-(bromomethyl)-3-(difluoromethoxy)benzene

InChI

InChI=1S/C8H6Br2F2O/c9-4-5-2-1-3-6(7(5)10)13-8(11)12/h1-3,8H,4H2

InChI Key

TZNXFWNRTPRNHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)Br)CBr

Origin of Product

United States

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